molecular formula C16H11N3O B2911367 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine CAS No. 866131-44-4

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine

Cat. No. B2911367
M. Wt: 261.284
InChI Key: VZGJEXPSHNWALT-UHFFFAOYSA-N
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Description

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine, also known as NPD1, is a synthetic molecule that has been the focus of scientific research due to its potential applications in various fields. NPD1 is a small molecule that is composed of a pyrimidine ring and a naphthalene ring that are connected by a furan ring. The molecule has been found to have unique properties that make it useful for various applications, including in the field of medicine and biochemistry.

Scientific Research Applications

Photoreactivity and Cycloaddition

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine, a compound structurally related to pyridones and naphthoquinones, has been studied for its photoreactivity. Sieburth et al. (2000) explored the photoreactivity of 2-pyridones with furan and naphthalene, discovering that these compounds undergo [4 + 4] photocycloaddition, exhibiting regio- and stereospecific reactions. This property is significant for synthesizing complex molecular architectures in organic chemistry, especially in light-driven synthetic processes (Sieburth, McGee, Zhang, & Chen, 2000).

Heterocyclic Compound Synthesis

Padmashali et al. (2005) conducted research on the synthesis of novel angularly fused pentacyclic heterocycles that are of pharmacological interest. Their work with 2-substituted-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidines led to the creation of tetrazolo[1,5-c]-pyrimido[5,4-b]naphtho[2,1-b]furan derivatives. These synthesized compounds were evaluated for their antimicrobial, anthelmintic, anticonvulsant, and antipyretic activities, showcasing the compound's versatility in the development of new therapeutic agents (Padmashali, Vaidya, Mahadevan, & Latha, 2005).

Synthesis of Naphthofuran Derivatives

Badr et al. (2007) explored the synthesis and reactions of Naphtho[1,2:4,5]furo[3,2-d]pyrimidine derivatives, demonstrating the versatility of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine in forming complex naphthofuran structures. Their work contributes to the broader understanding of naphthofuran derivatives' synthesis, crucial for pharmaceutical and materials science applications (Badr, El-Dean, Moustafa, & Zaki, 2007).

Biological Activity Evaluation

Kumaraswamy et al. (2008) synthesized 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated their antimicrobial activity along with selected compounds for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This research indicates the potential of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine derivatives in developing new therapeutic agents (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).

Antitumor Agent Synthesis

Farghaly et al. (2014) reported on the synthesis of naphtho[1,8-ef][1,4]diazepines and pyrrolo[1,2-a]perimidines, starting from 1,8-diaminonaphthalene and hydrazonoyl chlorides, which were then screened for antitumor activity. This highlights another aspect of scientific research applications of naphthofuran derivatives in the search for effective cancer treatments (Farghaly, Abbas, Dawood, & El-Naggar, 2014).

Future Directions

: Design, Synthesis, Spectral analysis, Drug likeness prediction, and molecular docking investigations of new naphtho [2,1-b]furan encompassing pyrimidines as potential antimicrobial agents

properties

IUPAC Name

4-benzo[e][1]benzofuran-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-16-18-8-7-13(19-16)15-9-12-11-4-2-1-3-10(11)5-6-14(12)20-15/h1-9H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGJEXPSHNWALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine

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